2-iodo-N'-(1-phenylhexylidene)benzohydrazide
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Overview
Description
2-iodo-N'-(1-phenylhexylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an iodo-substituted benzoic acid moiety and a hydrazide functional group attached to a phenyl-hexylidene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N'-(1-phenylhexylidene)benzohydrazide typically involves the following steps:
Iodination of Benzoic Acid: The starting material, benzoic acid, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to yield 2-iodo-benzoic acid.
Formation of Hydrazide: The 2-iodo-benzoic acid is then reacted with hydrazine hydrate under reflux conditions to form 2-iodo-benzoic acid hydrazide.
Condensation Reaction: The final step involves the condensation of 2-iodo-benzoic acid hydrazide with 1-phenyl-hexanal in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N'-(1-phenylhexylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide or benzoic acid moiety.
Reduction: Reduced forms of the hydrazide group, such as amines.
Substitution: Compounds with different functional groups replacing the iodo group.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which is known to exhibit various biological activities.
Materials Science: It could be used in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It could be utilized in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-iodo-N'-(1-phenylhexylidene)benzohydrazide would depend on its specific application. In medicinal chemistry, the hydrazide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The iodo group may also play a role in enhancing the compound’s binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-benzoic acid hydrazide: Lacks the phenyl-hexylidene chain but shares the iodo-benzoic acid and hydrazide moieties.
1-Phenyl-hexylidene hydrazide: Lacks the iodo-benzoic acid moiety but contains the phenyl-hexylidene and hydrazide groups.
2-Iodo-benzoic acid (1-phenyl-ethylidene)-hydrazide: Similar structure but with a shorter ethylidene chain instead of hexylidene.
Uniqueness
2-iodo-N'-(1-phenylhexylidene)benzohydrazide is unique due to the combination of its iodo-substituted benzoic acid moiety and the phenyl-hexylidene chain. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21IN2O |
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Molecular Weight |
420.3g/mol |
IUPAC Name |
2-iodo-N-[(Z)-1-phenylhexylideneamino]benzamide |
InChI |
InChI=1S/C19H21IN2O/c1-2-3-5-14-18(15-10-6-4-7-11-15)21-22-19(23)16-12-8-9-13-17(16)20/h4,6-13H,2-3,5,14H2,1H3,(H,22,23)/b21-18- |
InChI Key |
CLENMAHZXAHRFV-UZYVYHOESA-N |
SMILES |
CCCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2 |
Isomeric SMILES |
CCCCC/C(=N/NC(=O)C1=CC=CC=C1I)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2 |
Origin of Product |
United States |
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